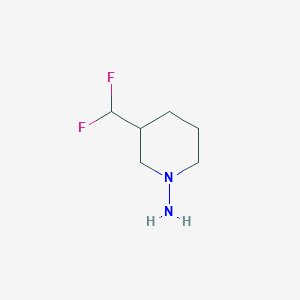

3-(Difluoromethyl)piperidin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBSQNRUFALMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Modern Chemical Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. nih.govresearchgate.net Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability. researchgate.net The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's biological activity and physical properties. researchgate.net

In recent years, the incorporation of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry. The difluoromethyl group (CF2H), in particular, has garnered significant attention as a bioisostere for other functional groups like hydroxyl, thiol, and amine groups. researchgate.net This is due to the highly polarized C-H bond in the CF2H group, which can act as a hydrogen bond donor. researchgate.net The replacement of other groups with a difluoromethyl moiety can lead to enhanced metabolic stability, lipophilicity, and bioavailability. researchgate.netprinceton.edu The direct C-H difluoromethylation of pyridines, a precursor to piperidines, represents an efficient route to access these valuable azines. nih.gov

The presence of the N-amine (1-amino) functionality on the piperidine ring introduces another layer of chemical versatility. N-aminopiperidine itself is a known chemical entity, and its derivatives are explored for various applications. nih.gov This group can participate in a range of chemical transformations, allowing for the construction of more complex molecular architectures.

The combination of these three structural elements—the piperidine core, the 3-difluoromethyl substituent, and the 1-amine group—in 3-(Difluoromethyl)piperidin-1-amine creates a unique and powerful building block for the synthesis of novel compounds with potential therapeutic applications.

Rationale for Research Focus on 3 Difluoromethyl Piperidin 1 Amine As a Building Block

The focused research interest in 3-(Difluoromethyl)piperidin-1-amine stems from the synergistic combination of its structural features, which offer several potential advantages in drug design and discovery.

Bioisosterism and Improved Properties: The difluoromethyl group at the 3-position can serve as a bioisostere for other functional groups, potentially leading to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability and bioavailability. researchgate.netprinceton.edu This strategy of bioisosteric replacement is a widely used tactic in medicinal chemistry to optimize drug candidates. princeton.edu

Structural Diversity and Novel Chemical Space: The presence of three distinct functional handles—the piperidine (B6355638) nitrogen, the 3-difluoromethyl group, and the 1-amine—provides a platform for generating a wide array of derivatives. This allows for the exploration of novel chemical space, increasing the probability of identifying compounds with desired biological activities. The N-amine group, for instance, can be a key site for further chemical modifications.

Potential for Specific Biological Interactions: The unique three-dimensional arrangement of the functional groups in this compound can facilitate specific interactions with biological targets. The hydrogen bond donating capacity of the difluoromethyl group, combined with the basicity of the piperidine nitrogen and the reactivity of the N-amine, can lead to high-affinity binding to proteins and other macromolecules.

The table below summarizes the key structural features of this compound and their potential contributions to its utility as a chemical building block.

| Structural Feature | Potential Contribution as a Building Block |

| Piperidine Core | Confers favorable pharmacokinetic properties (e.g., metabolic stability, membrane permeability). Provides a rigid scaffold for predictable three-dimensional orientation of substituents. |

| 3-Difluoromethyl Group | Acts as a bioisostere for other functional groups. Can improve metabolic stability and bioavailability. Participates in hydrogen bonding interactions. |

| 1-Amine Group | Provides a reactive handle for further chemical transformations. Allows for the construction of diverse and complex molecular architectures. |

Overview of Research Trajectories for Similar Chemical Entities

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary disconnection breaks the N-N bond, leading to the precursor 3-(difluoromethyl)piperidine (B7968444) and an aminating agent. This approach simplifies the synthesis to the formation of the substituted piperidine ring followed by a final N-amination step.

A further disconnection of the 3-(difluoromethyl)piperidine intermediate involves breaking the C-CF2H bond. This points towards a piperidine derivative functionalized at the 3-position, which can then undergo a difluoromethylation reaction. Alternatively, the piperidine ring itself can be constructed with the difluoromethyl group already in place on a precursor molecule.

Key retrosynthetic disconnections are outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Disconnection Strategy |

| This compound | 3-(Difluoromethyl)piperidine | Aminating Agent | N-N bond formation |

| 3-(Difluoromethyl)piperidine | Piperidine-3-yl precursor | Difluoromethylating Agent | C-C bond formation (Fluorination) |

| 3-(Difluoromethyl)piperidine | Acyclic difluoromethylated precursor | --- | Ring formation |

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through various novel synthetic pathways, primarily focusing on the efficient construction of the core piperidine structure and the introduction of the difluoromethyl group.

Multi-Step Reaction Sequences

A plausible multi-step synthesis could commence from readily available starting materials like L-glutamic acid. niscpr.res.inresearchgate.net A multi-step route can offer better control over stereochemistry and functional group manipulation. A hypothetical sequence is detailed below:

| Step | Reaction | Starting Material | Intermediate/Product | Reagents and Conditions |

| 1 | Esterification and Boc-protection | L-Glutamic acid | N-Boc-protected glutamate (B1630785) diester | Thionyl chloride, Methanol; (Boc)2O, Et3N, DMAP |

| 2 | Reduction | N-Boc-protected glutamate diester | N-Boc-protected diol | NaBH4 |

| 3 | Ditosylation | N-Boc-protected diol | N-Boc-protected ditosylate | p-Toluenesulfonyl chloride, Et3N, DMAP |

| 4 | Cyclization | N-Boc-protected ditosylate | N-Boc-3-aminopiperidine | Amine |

| 5 | Difluoromethylation of a derivative | N-Boc-3-oxopiperidine | N-Boc-3-(difluoromethyl)-3-hydroxypiperidine | (Difluoromethyl)trimethylsilane (B44995), TBAF |

| 6 | Deoxygenation | N-Boc-3-(difluoromethyl)-3-hydroxypiperidine | N-Boc-3-(difluoromethyl)piperidine | Barton-McCombie deoxygenation |

| 7 | Deprotection | N-Boc-3-(difluoromethyl)piperidine | 3-(Difluoromethyl)piperidine | Trifluoroacetic acid |

| 8 | N-Amination | 3-(Difluoromethyl)piperidine | This compound | Hydroxylamine-O-sulfonic acid or other electrophilic aminating agents |

This sequence highlights a modular approach, allowing for the synthesis of various substituted piperidines. niscpr.res.inresearchgate.net

Efficient Transformation Strategies

Another efficient strategy is the use of enzyme cascades. rsc.org Biocatalytic methods can offer high stereoselectivity and milder reaction conditions. A chemoenzymatic approach could involve the use of enzymes like imine reductases for the stereoselective synthesis of the piperidine core. rsc.org

Fluorination Strategies for Difluoromethyl Group Introduction

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. researchgate.net In the context of synthesizing 3-(difluoromethyl)piperidine, an enolate or enamine derived from a 3-oxopiperidine precursor could be reacted with an electrophilic difluoromethylating agent.

Common electrophilic fluorinating reagents include:

| Reagent | Name |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| N-Fluorobenzenesulfonimide | NFSI |

The regioselectivity of such reactions can sometimes be a challenge, and a mixture of mono-, di-, and trifluorinated products might be obtained.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination strategies employ a nucleophilic source of the difluoromethyl group. A common precursor for this is a carbonyl compound, which can be reacted with a difluoromethyl anion equivalent. For example, a 3-oxopiperidine derivative can be treated with a reagent like (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This would yield a 3-hydroxy-3-(difluoromethyl)piperidine intermediate, which would then require deoxygenation.

Another approach is the use of difluoromethyl phenyl sulfone as a nucleophilic difluoromethylating agent. These methods often provide good control over the introduction of the CF2H group.

Radical Fluorination Methodologies

The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic properties. Radical fluorination offers a powerful, complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org This strategy involves the generation of a carbon-centered radical which then reacts with a fluorine atom source to form a C-F bond. wikipedia.org

Historically, the use of highly reactive reagents like fluorine gas (F₂) or hypofluorites limited the scope of radical fluorination. wikipedia.org However, the development of N-F based electrophilic fluorinating agents, which can also serve as sources of fluorine atoms, has led to a significant expansion of this field. wikipedia.org These modern reagents allow for the fluorination of radical intermediates generated from various precursors, including carboxylic acids and boronic acids, as well as through radical addition to alkenes or direct C-H bond activation. wikipedia.org

For a target such as this compound, a potential radical strategy could involve the late-stage fluorination of a suitable precursor. For instance, a piperidine derivative bearing a methyl group at the 3-position could undergo sequential radical C-H fluorination. Alternatively, a radical difluoromethylating agent could be added to a piperidine precursor. The advantage of radical fluorination lies in its potential for direct C-H functionalization, which can shorten synthetic sequences. wikipedia.org Metal catalysts or organic photocatalysts are often employed to facilitate these transformations. wikipedia.org While direct multi-fluorination of a single carbon via a radical pathway is challenging, stepwise approaches or the use of reagents that deliver the entire difluoromethyl group are viable strategies.

Amination Reactions for Piperidine Ring Functionalization

The synthesis of this compound requires the introduction of an amino group at the N1 position of the piperidine ring. A variety of amination reactions can be employed to achieve this functionalization on a pre-formed 3-(difluoromethyl)piperidine core.

Reductive amination is a widely used and robust method for forming C-N bonds. nih.gov This could involve the reaction of 3-(difluoromethyl)piperidone with an amine source, such as hydroxylamine (B1172632) or a protected hydrazine, followed by reduction of the resulting imine or oxime intermediate. Another approach is the direct N-amination of the parent 3-(difluoromethyl)piperidine. This can be accomplished using various electrophilic aminating agents, such as chloramines or O-acyl hydroxylamines, although these can be highly reactive.

More contemporary methods involve transition-metal-catalyzed amination reactions. For example, palladium- or copper-catalyzed cross-coupling reactions could be envisioned between a 3-(difluoromethyl)piperidine and a suitable nitrogen-containing coupling partner. Zinc(II) compounds have also been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, which could be a potential route if the piperidine nitrogen is first converted to a nitrile-containing intermediate. rsc.org The synthesis of related 3-amino substituted piperidines has been achieved from precursors like L-glutamic acid, showcasing multi-step sequences involving protection, reduction, and cyclization with an amine. niscpr.res.in Furthermore, methods for the synthesis of 5-amino-3,3-difluoropiperidines have been developed, where an N-halosuccinimide-induced cyclization is followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, demonstrating the feasibility of introducing an amino group into a difluorinated piperidine ring. researchgate.net

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. Several strategies, including chiral auxiliary approaches, asymmetric catalysis, and enzymatic biotransformation, are available to control the stereochemical outcome.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org For the synthesis of chiral 3-substituted piperidines, a chiral auxiliary can be attached to the nitrogen atom or to another part of the molecule to control the diastereoselective functionalization of the piperidine ring or its precursors.

For example, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide. Deprotonation of the α-proton creates a chiral enolate, which can then react with an electrophile. The stereochemical outcome of this alkylation is directed by the chiral auxiliary. wikipedia.org In the context of piperidine synthesis, a strategy could involve the use of a phenethylamine (B48288) (PEA) chiral auxiliary to control the reduction of a cyclic iminium salt, thereby establishing the stereocenter at C2 (or C3 in a different precursor). lincoln.ac.uk The synthesis of complex piperidine alkaloids has utilized such approaches to achieve stereodivergence. lincoln.ac.uk

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, often offering high efficiency and atom economy. Several catalytic systems have been developed for the synthesis of enantioenriched 3-substituted piperidines.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org This method involves the cross-coupling of a dihydropyridine (B1217469) derivative with a boronic acid in the presence of a chiral rhodium catalyst, leading to the formation of 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) yields the desired chiral piperidine. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org This approach has been shown to tolerate a wide range of functional groups. nih.govsnnu.edu.cnacs.orgorganic-chemistry.org

Other transition metals have also been employed. Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes has been reported, and enantioselective versions using chiral ligands have been developed. nih.gov Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium/(S)-Segphos | Dihydropyridine & Arylboronic Acid | 3-Aryl-tetrahydropyridine | Up to >99% | organic-chemistry.org |

| Copper/(S,S)-Ph-BPE | Unsaturated Hydroxylamine Ester | 2,3-cis-disubstituted piperidine | Up to 96% | nih.gov |

| Palladium/Pyridine-Oxazoline Ligand | Unsaturated Amine | Substituted Piperidine | Not specified | nih.gov |

Enzymatic Biotransformation Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral piperidines, several enzymatic strategies have been explored.

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines. nih.govacs.org This method utilizes a 6-HDNO-catalyzed oxidation of a tetrahydropyridine intermediate, which then undergoes a stereoselective reduction catalyzed by an ene-imine reductase (EneIRED) to yield chiral 3-substituted piperidines. nih.govacs.org This strategy has been successfully applied to the synthesis of precursors for pharmaceutically important molecules. nih.govacs.org

Enzymatic kinetic resolution is another powerful technique. This involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Lipases have been used for the kinetic resolution of piperidine intermediates through enantioselective acylation. acs.org Furthermore, enzymes like trans-4-proline hydroxylase and engineered proline-4-hydroxylases have been used for the scalable C-H oxidation of piperidines, introducing hydroxyl groups that can then be further functionalized. chemistryviews.orgmedhealthreview.com

Process Chemistry Considerations and Scale-Up Methodologies

The transition of a synthetic route from a laboratory scale (grams) to a pilot plant or manufacturing scale (kilograms to tons) is a complex undertaking that requires careful consideration of safety, cost, efficiency, and robustness. For a molecule like this compound, several factors would be critical in developing a scalable synthesis.

Process chemists aim to minimize the number of synthetic steps, avoid hazardous reagents and reaction conditions, and use readily available, inexpensive starting materials. nih.gov For instance, a route that relies on cryogenic conditions or highly energetic intermediates would be less desirable for large-scale production. The use of flow chemistry can be a valuable strategy for scaling up reactions that are exothermic or involve hazardous intermediates, as it offers better control over reaction parameters and improves safety. nih.gov

Functional Group Interconversions of the Piperidine Amine

The primary amino group at the 1-position of the piperidine ring is a key site for a variety of functional group interconversions, allowing for the introduction of diverse substituents to modulate the compound's physicochemical and pharmacological properties.

Standard acylation and sulfonylation reactions can be readily performed on the N-amino group. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding amides and sulfonamides. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of the N-amino group in similar piperidine scaffolds is well-established. nih.gov These reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. acs.orgnih.gov

Reductive amination is another powerful tool for derivatizing the primary amine. nih.gov Reaction with aldehydes or ketones under reducing conditions, such as with sodium triacetoxyborohydride, would lead to the formation of secondary or tertiary amines, respectively. This method allows for the introduction of a wide range of alkyl and aryl substituents. nih.govmdpi.com The general reactivity of N-amino heterocycles suggests that this compound would readily participate in such transformations. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

| Acylation | Acyl chloride, base (e.g., triethylamine), aprotic solvent | N-Acyl-3-(difluoromethyl)piperidin-1-amine | High |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), aprotic solvent | N-Sulfonyl-3-(difluoromethyl)piperidin-1-amine | High |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃), acidic or neutral conditions | N-Alkyl/Aryl-3-(difluoromethyl)piperidin-1-amine | High |

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group, while generally considered more stable than a trifluoromethyl group, can still participate in specific chemical transformations, offering another avenue for derivatization.

Direct C-H difluoromethylation of heterocycles using various radical-based methods has been developed, highlighting the accessibility of this functional group in synthesis. acs.org While these methods are typically used to introduce the difluoromethyl group, the reverse reaction, C-F bond functionalization, is also an area of active research. nih.govacs.orgnih.gov Metal-catalyzed cross-coupling reactions, particularly with palladium, have shown promise in the functionalization of C-F bonds in fluoroalkyl groups. rsc.orgnih.govbeilstein-journals.orgresearchgate.netgoogle.com For this compound, such reactions could potentially be used to replace one or both fluorine atoms with other functional groups, although this would likely require harsh conditions and specific catalytic systems.

The acidity of the C-H bond in the difluoromethyl group can also be exploited. This proton can participate in hydrogen bonding, which is a key aspect of its bioisosteric properties. rsc.org Under strongly basic conditions, deprotonation could potentially occur, generating a difluoromethyl anion that could react with electrophiles, though this reactivity is less common for difluoromethyl groups on saturated rings compared to aromatic systems.

| Reaction Type | Potential Reagents and Conditions | Potential Product Type | Feasibility |

| C-F Bond Functionalization | Metal catalyst (e.g., Palladium), specific ligands, harsh conditions | Monofluoromethyl or other substituted derivatives | Challenging |

| C-H Bond Activation | Strong base | Anionic intermediate for reaction with electrophiles | Low for saturated systems |

Ring Modification and Expansion Strategies

Modification of the piperidine ring itself provides a powerful strategy for creating structurally diverse analogues. Ring expansion and contraction reactions are particularly useful in this regard.

Ring expansion of piperidine derivatives to azepanes can be achieved through various methods. whiterose.ac.uk For instance, rearrangement of N-substituted piperidines can lead to the formation of seven-membered rings. While specific protocols for this compound are not detailed, general methods involving intermediates like aziridinium (B1262131) ions have been used for ring expansion of related piperidine systems.

Conversely, ring contraction of piperidines to pyrrolidines is also a known transformation. figshare.com Photomediated ring contractions of α-acylated saturated heterocycles have been reported, offering a route to smaller ring systems. figshare.com Although this would require prior functionalization of the piperidine ring of the title compound, it represents a viable strategy for generating novel scaffolds.

| Transformation | General Method | Potential Starting Material | Potential Product |

| Ring Expansion to Azepane | Rearrangement of N-substituted derivatives | N-functionalized 3-(difluoromethyl)piperidine | 4-(Difluoromethyl)azepane derivative |

| Ring Contraction to Pyrrolidine | Photomediated ring contraction of α-acylated derivative | α-Acyl-3-(difluoromethyl)piperidine | Substituted 3-(difluoromethyl)pyrrolidine |

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is crucial for exploring a wider chemical space in drug discovery programs.

The synthesis of piperidine derivatives with various substitution patterns is a well-developed field. acs.orgnih.govbeilstein-journals.orgrsc.orgnih.gov These methods can be adapted to produce analogues of the title compound with additional substituents on the piperidine ring. For example, starting from appropriately substituted pyridines, hydrogenation can yield the corresponding piperidines. beilstein-journals.org

Homologation, the process of extending a carbon chain, can be used to synthesize higher or lower homologues, such as (difluoromethyl)azepanes or (difluoromethyl)pyrrolidines. Ring expansion and contraction methods, as discussed in the previous section, are key strategies for accessing these homologous structures. The synthesis of a homologous series allows for the systematic investigation of the impact of ring size on biological activity.

| Analogue/Homologue Type | General Synthetic Strategy |

| Substituted Piperidine Analogues | Hydrogenation of substituted pyridines, cyclization of acyclic precursors |

| (Difluoromethyl)azepane Homologues | Ring expansion of 3-(difluoromethyl)piperidine derivatives |

| (Difluoromethyl)pyrrolidine Homologues | Ring contraction of 3-(difluoromethyl)piperidine derivatives |

Bioconjugation and Probe Synthesis

The reactive primary amine of this compound makes it a suitable candidate for bioconjugation and the synthesis of molecular probes for biological studies.

Bioconjugation involves linking the molecule to a biomolecule, such as a peptide or protein, to create a hybrid molecule with specific targeting or therapeutic properties. rsc.org The primary amine can be readily coupled to carboxylic acids or activated esters on biomolecules to form stable amide bonds. rsc.org This strategy is widely used in drug delivery and the development of targeted therapies. google.com

Probe synthesis aims to create molecules that can be used to visualize or quantify biological processes. acs.orgnih.govwhiterose.ac.uk

Fluorescent Probes: The primary amine can be reacted with fluorescent dyes containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to generate fluorescently labeled probes. acs.orgwhiterose.ac.ukmdpi.comresearchgate.netacs.org These probes can be used in fluorescence microscopy and flow cytometry to study the distribution and localization of the target molecule in cells and tissues. whiterose.ac.uk

PET Probes: For in vivo imaging, the piperidine scaffold can be radiolabeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) to create Positron Emission Tomography (PET) tracers. nih.govresearchgate.net The synthesis of PET tracers often involves late-stage radiolabeling of a precursor molecule. The primary amine of this compound or a derivative could be a site for such radiolabeling reactions.

| Application | Derivatization Strategy | Example of Reagent/Method |

| Bioconjugation | Amide bond formation | Coupling with a carboxylic acid on a peptide |

| Fluorescent Probe Synthesis | Reaction with a fluorescent dye | N-Hydroxysuccinimide (NHS) ester of a fluorophore |

| PET Probe Synthesis | Radiolabeling | ¹¹C-methylation or ¹⁸F-fluoroalkylation |

Quantum Chemical Calculations on Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and stability of molecules. For this compound, these calculations provide insight into its preferred shapes and the energy barriers between them.

Energy Minimization and Conformational Analysis

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents—a difluoromethyl group at the 3-position and an amino group at the 1-position (N-amino)—introduces significant conformational complexity.

Energy minimization calculations, often performed using Density Functional Theory (DFT) methods, are used to identify the most stable conformers. The primary conformational questions for this molecule involve the axial versus equatorial positions of the difluoromethyl group and the orientation of the N-amino group.

Piperidine Ring Conformation: The chair form is the expected ground state geometry. However, substitution can sometimes lead to the appearance of twist-boat conformers. For instance, studies on 1-phenylpiperidin-4-one (B31807) have shown that twist structures can exist in equilibrium with chair conformers. osti.gov

Substituent Orientation:

Difluoromethyl Group (CHF₂): The preference for an axial or equatorial position is governed by a balance of steric bulk (A-value) and electronic effects, such as hyperconjugation. Fluorine substitution can introduce complex stereoelectronic effects. For example, in 3-aminofluoropiperidines, it has been observed that in the protonated state, the C-F bond can favor an axial position due to dipole-dipole interactions with the N-H+ bond. researchgate.net For the CHF₂ group, a significant preference for the equatorial position is generally expected to minimize 1,3-diaxial interactions.

N-Amino Group (NH₂): The amino group on the ring nitrogen also has conformational preferences, with its lone pair and hydrogens adopting specific orientations relative to the ring.

Computational studies on substituted piperidines reveal that the energy difference between equatorial and axial conformers can be small, allowing for a dynamic equilibrium between multiple forms. nih.gov The relative energies of the possible conformers of this compound would be calculated to determine their population distribution at a given temperature.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | 3-CHF₂ (Equatorial) | 0.00 | ~95% |

| 2 | 3-CHF₂ (Axial) | >1.5 | <5% |

| 3 | Twist-Boat | Higher | <1% |

Note: This table presents hypothetical data based on established principles of conformational analysis for substituted piperidines. Actual values would require specific DFT calculations.

Tautomerism and Isomerism

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For this compound, potential tautomerism is limited due to its saturated nature. Unlike compounds with keto-enol capabilities, significant tautomeric forms are not expected. nih.gov

Isomerism, however, is a key feature.

Stereoisomerism: The carbon at the 3-position is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-(Difluoromethyl)piperidin-1-amine and (S)-3-(Difluoromethyl)piperidin-1-amine. Computational methods can be used to analyze the properties of each enantiomer, although their energies are identical.

Conformational Isomerism: As discussed above, the molecule exists as a mixture of conformational isomers (conformers), such as the axial and equatorial forms, which are interconvertible through ring flipping.

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods provide powerful tools to visualize and quantify this arrangement.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. slideshare.networdpress.com

HOMO: The HOMO represents the region from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the exocyclic N-amino group, which is a common site of high electron density and nucleophilicity.

LUMO: The LUMO represents the region where the molecule is most likely to accept electrons. The LUMO would likely be distributed across the C-F bonds of the difluoromethyl group, indicating these are potential sites for nucleophilic attack under certain conditions, and also around the σ* anti-bonding orbitals of the piperidine ring.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. Calculations for similar heterocyclic compounds provide a basis for estimating these values. researchgate.net

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -8.0 | Localized on N-amino and ring nitrogen lone pairs; indicates nucleophilic character. |

| LUMO | +1.0 to +2.5 | Distributed around C-H and C-F antibonding orbitals; indicates electrophilic sites. |

| HOMO-LUMO Gap | 7.5 to 10.5 | Suggests high kinetic stability. |

Note: This table contains illustrative energy values based on typical FMO calculations for similar amine-containing heterocyclic compounds.

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting non-covalent interactions, sites of protonation, and electrophilic/nucleophilic character. nih.govchemrxiv.org

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms, especially the N-amino group's lone pair. This is the most electron-rich and nucleophilic region, and the most likely site for protonation or interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those attached to the nitrogen (N-H) and the difluoromethyl carbon (C-H). These regions are electrophilic.

ESP maps are crucial in drug design and materials science for understanding how a molecule will interact with biological targets or other materials. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of behavior in different environments. nih.gov For this compound, MD simulations are particularly useful for understanding its behavior in solution. nih.gov

When solvated, for example in water, the simulations would track the interactions between the solute and solvent molecules.

Hydrogen Bonding: The N-amino group and the ring nitrogen are capable of acting as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors. MD simulations can quantify the number, duration, and geometry of these hydrogen bonds.

Solvation Shell: The simulations would reveal the structure of the water molecules forming a "solvation shell" around the piperidine derivative. The polar N-H and CHF₂ groups would be expected to have strong, ordered interactions with water, while the aliphatic hydrocarbon portions of the ring would interact more weakly.

Conformational Dynamics: MD simulations can also show how the presence of a solvent affects the conformational equilibrium. nih.govuj.edu.pl The polarity of the solvent can influence the relative stability of the axial and equatorial conformers by preferentially stabilizing the conformer with the larger dipole moment.

These simulations are computationally intensive but provide unparalleled insight into the dynamic behavior of the molecule, which is essential for predicting its properties in a real-world setting.

Prediction of Spectroscopic Signatures (Computational Spectroscopy)

Computational spectroscopy is a powerful set of tools for predicting the spectral properties of molecules, aiding in their structural elucidation and characterization. These methods, primarily based on quantum mechanics, can provide valuable insights into the molecule's electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The in silico prediction of NMR chemical shifts has become a common practice for confirming or assigning the structure of organic compounds. rsc.org Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost. nih.govresearchgate.net Functionals such as B3LYP combined with basis sets like 6-31+G(d,p) or the correlation-consistent cc-pVTZ are frequently employed to calculate the nuclear shielding constants, which are then converted to chemical shifts. researchgate.netnih.gov

For a molecule like this compound, computational models must account for its conformational flexibility, including the chair and boat conformations of the piperidine ring and the rotation around the C-C and C-N bonds. The predicted chemical shifts are often an average over a Boltzmann-weighted ensemble of low-energy conformations.

Hypothetical Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

The following table presents illustrative NMR chemical shifts for this compound, as might be predicted using DFT calculations. These values are hypothetical and serve to demonstrate the output of such computational studies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on N1-amine | 2.5 - 3.5 (broad) | N/A |

| H on C2 (axial/equatorial) | 2.8 - 3.2 / 2.5 - 2.9 | 50 - 55 |

| H on C3 | 2.0 - 2.4 | 55 - 60 |

| H on C4 (axial/equatorial) | 1.6 - 1.9 / 1.4 - 1.7 | 24 - 28 |

| H on C5 (axial/equatorial) | 1.5 - 1.8 / 1.3 - 1.6 | 26 - 30 |

| H on C6 (axial/equatorial) | 2.7 - 3.1 / 2.4 - 2.8 | 48 - 52 |

| H on CHF₂ | 5.8 - 6.4 (triplet) | N/A |

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| F on CHF₂ | -110 to -125 | N/A |

| C of CHF₂ | N/A | 115 - 120 (triplet) |

Table 1: Hypothetical predicted NMR data for this compound. The use of scaling factors or empirical corrections can improve the accuracy of these predictions when compared to experimental data. nih.gov

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of molecular vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed using DFT methods, which can predict the fundamental vibrational modes of the molecule. nih.gov The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental spectra. nih.gov Analysis of the predicted IR spectrum can help identify characteristic functional groups, such as N-H and C-F bonds.

Hypothetical Predicted IR Absorption Bands

This table shows potential IR absorption bands for this compound based on computational predictions.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-F stretch (difluoromethyl) | 1050 - 1150 | Strong |

Table 2: Hypothetical predicted IR data for this compound. These predictions aid in the interpretation of experimental IR spectra. diva-portal.org

Mass Spectrometry (MS)

While predicting a full mass spectrum computationally is highly complex, theoretical methods can assist in postulating likely fragmentation pathways of a molecule under electron ionization. For this compound, key fragmentations would be expected to involve the loss of the amine group, the difluoromethyl group, or cleavage of the piperidine ring. The NIST Mass Spectrometry Data Center provides experimental mass spectra for related compounds like 1-aminopiperidine, which can serve as a reference for expected fragmentation patterns. nist.gov

Hypothetical Major Mass Fragments

Below are plausible mass-to-charge ratios (m/z) for major fragments of this compound that could be anticipated from computational fragmentation analysis.

| Proposed Fragment | Hypothetical m/z |

| [M]+ | 150 |

| [M - NH₂]+ | 134 |

| [M - CHF₂]+ | 99 |

| [C₅H₁₀N]+ (piperidine ring fragment) | 84 |

| [CHF₂]+ | 51 |

Table 3: Hypothetical predicted major mass fragments for this compound.

Ligand-Target Docking and Scoring Methodologies (Excluding specific biological activity/SAR)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netresearchgate.net This technique is instrumental in structure-based drug design.

Docking Methodology

The molecular docking process generally involves several key steps. First, the three-dimensional structures of the ligand (this compound) and the target protein are prepared. This preparation often includes adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds of the ligand. jabonline.in Software such as AutoDock is commonly used for these simulations. jabonline.inresearchgate.net

A binding site on the protein is then defined, usually as a grid box encompassing the active site of the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within this binding site. nih.gov The result is an ensemble of docked poses. nih.gov

Scoring Functions

To evaluate and rank the generated poses, a scoring function is employed. rsc.org Scoring functions are mathematical models that estimate the binding affinity between the ligand and the protein for a given pose. wikipedia.org There are several classes of scoring functions:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics force fields, considering van der Waals and electrostatic interactions.

Empirical: These are regression-based functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) to predict binding affinity.

Knowledge-Based: These functions derive statistical potentials from a large database of known protein-ligand complexes.

The output of a docking simulation is typically a ranked list of poses based on their scores, with lower scores often indicating more favorable binding energies. researchgate.net Combining multiple scoring functions, known as consensus scoring, can sometimes improve the accuracy of the prediction. nih.gov

Hypothetical Docking and Scoring Results

The following table provides an illustrative example of docking results for this compound against a generic protein active site. The scores represent the predicted binding affinity.

| Pose Rank | Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Illustrative) |

| 1 | -7.5 | ASP 120 (H-bond), PHE 250 (pi-alkyl) |

| 2 | -7.2 | GLU 85 (H-bond), TYR 248 (H-bond) |

| 3 | -6.9 | TRP 150 (pi-alkyl), LEU 90 (hydrophobic) |

| 4 | -6.5 | SER 122 (H-bond), ALA 88 (hydrophobic) |

Table 4: Hypothetical docking scores and interacting residues for this compound in a generic protein active site. The specific interactions and energies are purely illustrative and would depend on the actual protein target.

Mechanistic Biological and Pharmacological Investigations of 3 Difluoromethyl Piperidin 1 Amine and Its Derivatives

Rational Design of Ligands Incorporating the 3-(Difluoromethyl)piperidin-1-amine Scaffold

The rational design of ligands is a cornerstone of modern drug discovery, aiming to create molecules with high affinity and selectivity for their intended biological target. For ligands incorporating the this compound scaffold, this process often begins with a known pharmacophore or a hit compound identified from high-throughput screening. Computational modeling and a deep understanding of the target's binding site are then employed to guide the incorporation of the difluoromethylpiperidine moiety.

The difluoromethyl group is often introduced to mimic a hydroxyl or thiol group, or to act as a bioisostere for other functional groups, while offering distinct electronic properties and metabolic stability. For instance, in the design of enzyme inhibitors, the electron-withdrawing nature of the difluoromethyl group can enhance the acidity of a neighboring proton, facilitating key catalytic steps in an enzyme's active site that lead to inhibition.

A pertinent example, although on a cyclopentene (B43876) scaffold, is the rational design of (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid as a selective inhibitor of human ornithine aminotransferase (hOAT). researchgate.net The design was inspired by a non-selective aminotransferase inactivator and aimed to exploit the specific features of the hOAT active site. researchgate.net Molecular dynamics simulations and co-crystallization studies were instrumental in understanding how the difluoromethyl group contributes to the covalent modification of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, leading to irreversible inhibition. researchgate.net This approach highlights a key strategy in rational design: leveraging detailed structural information of the target to design inhibitors that engage in specific, high-affinity interactions.

Similarly, the design of novel piperine (B192125) derivatives as multichitinase inhibitors was guided by the conserved aromatic residues within the active sites of the target enzymes. nih.gov This strategy, focused on creating interactions with key residues, could be applied to the this compound scaffold to develop inhibitors for various enzymes or ligands for receptors.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity.

Positional Scanning and Substituent Effects

For derivatives of this compound, SAR studies would typically explore the effects of substituents at various positions on the piperidine (B6355638) ring and the 1-amine group. Key areas of investigation would include:

Substituents on the piperidine nitrogen: The nature of the substituent on the piperidine nitrogen can significantly influence a compound's properties. For example, in a series of 4-(2-aminoethyl)piperidine derivatives targeting the trace amine-associated receptor 1 (TAAR1), modifications to the substituent on the piperidine nitrogen led to significant changes in agonist activity. nih.gov

Substituents on the piperidine ring: The position and nature of other substituents on the piperidine ring can impact binding affinity and selectivity. In a study of piperidine diamine derivatives as factor Xa inhibitors, the position of substituents on the piperidine ring was found to be critical for inhibitory activity. nih.gov

The role of the difluoromethyl group: The difluoromethyl group at the 3-position is a key feature. Its electron-withdrawing properties can influence the pKa of the piperidine nitrogen, affecting its interaction with the biological target. The steric bulk of the CHF2 group also plays a role in how the ligand fits into a binding pocket.

A study on piperidine-based peptide analogues as inhibitors of the cysteine protease IdeS demonstrated that the introduction of a piperidine moiety itself could confer inhibitory activity where none was previously observed. nih.gov Further modifications to this scaffold would likely reveal intricate SAR.

Stereochemical Influences on Molecular Recognition

The piperidine ring in this compound contains at least one stereocenter at the 3-position. The stereochemistry of this and any other chiral centers within the molecule can have a profound impact on biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as it will have a more complementary fit to the chiral binding site of its biological target.

For example, in a series of piperidine diamine derivatives, the stereochemistry of the substituents on the piperidine ring was a key determinant of their factor Xa inhibitory activity. nih.gov Similarly, studies on other chiral piperidine derivatives have consistently shown that stereochemistry plays a crucial role in their pharmacological activity. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives are essential steps in understanding their SAR.

Mechanistic Studies of Molecular Interaction with Biological Macromolecules

Understanding the precise mechanism by which a ligand interacts with its biological target is fundamental to pharmacology. For derivatives of this compound, these studies would focus on elucidating the nature of their interactions with enzymes or receptors.

Enzyme Inhibition Mechanisms (Kinetic and Spectroscopic Studies)

If a this compound derivative is designed as an enzyme inhibitor, kinetic studies are employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Spectroscopic techniques, such as UV-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR), can provide further insights into the binding event. For instance, changes in the fluorescence spectrum of an enzyme upon ligand binding can indicate a conformational change in the protein.

A well-documented example of mechanistic studies, albeit with a related compound, is the investigation of (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid as an inhibitor of hOAT. researchgate.net Kinetic analysis revealed time-dependent inhibition, characteristic of irreversible inhibitors. X-ray crystallography of the enzyme-inhibitor complex showed a covalent bond formed between the inhibitor and the PLP cofactor, confirming the mechanism of irreversible inactivation. researchgate.net

Table 1: Hypothetical Kinetic Data for a this compound Derivative as an Enzyme Inhibitor

| Inhibitor Concentration (µM) | Initial Velocity (µmol/min) without Substrate | Initial Velocity (µmol/min) with Substrate (Km) | Initial Velocity (µmol/min) with Substrate (2xKm) |

| 0 | 100 | 50 | 66.7 |

| 1 | 80 | 40 | 57.1 |

| 5 | 50 | 25 | 40 |

| 10 | 30 | 15 | 25 |

This table presents hypothetical data for illustrative purposes.

Receptor Binding Mechanisms (Competition and Saturation Assays)

When a this compound derivative is designed to target a receptor, its binding characteristics are typically determined using radioligand binding assays.

Saturation assays are used to determine the equilibrium dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Competition assays are used to determine the inhibition constant (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

For example, in the development of novel σ1 receptor ligands, competition binding assays were used to determine the affinity of newly synthesized piperidine derivatives. nih.gov These studies, combined with molecular dynamics simulations, provided a detailed understanding of the binding modes and the structural determinants of affinity and selectivity. nih.gov

Table 2: Hypothetical Receptor Binding Data for a this compound Derivative

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Derivative A | Dopamine (B1211576) D2 | [3H]Spiperone | 15 |

| Derivative B | Serotonin (B10506) 5-HT2A | [3H]Ketanserin | 50 |

| Derivative C | Sigma-1 | 3H-Pentazocine | 8 |

This table presents hypothetical data for illustrative purposes.

Cellular Uptake and Subcellular Distribution Mechanisms (In Vitro Studies)

Detailed in vitro studies on the cellular uptake and subcellular distribution of this compound are not available in the current body of scientific literature. Understanding how a compound enters cells and where it localizes is fundamental to elucidating its mechanism of action. For piperidine-containing compounds, factors such as lipophilicity, molecular size, and the presence of specific transporters can influence cellular permeability and accumulation. Research on other piperidine derivatives has sometimes included assessments of cytotoxicity against human cell lines, which indirectly provides information about cell interaction, but does not detail uptake mechanisms. epa.gov The development of novel piperidine-benzodioxole derivatives as potential leishmanicidal agents, for example, involved evaluating their activity against Leishmania amazonensis and their toxicity to human cells, but the specific mechanisms of cellular entry were not the primary focus. epa.gov

Metabolic Transformation Pathways (In Vitro and Preclinical In Vivo Models, Excluding Safety/Toxicity)

Enzymatic Biotransformation Mechanisms

There is no specific information regarding the enzymatic biotransformation of this compound. In general, the metabolism of piperidine-containing compounds can be complex and involve a variety of enzymatic pathways. Phase I reactions, such as oxidation, reduction, and hydrolysis, are often catalyzed by cytochrome P450 (CYP) enzymes. The piperidine ring itself can be a site for hydroxylation or N-dealkylation. The presence of a difluoromethyl group at the 3-position introduces a fluorinated moiety, which can significantly influence metabolic stability. The strong carbon-fluorine bond can block potential sites of metabolism, leading to a longer half-life and altered metabolite profiles compared to non-fluorinated analogues.

Metabolite Identification and Elucidation of Formation Pathways

No metabolites of this compound have been identified in the public domain. The elucidation of metabolic pathways would require in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in preclinical models. Such studies would aim to identify the major metabolites and the enzymes responsible for their formation. For example, pharmacokinetic studies of piperine, a well-known piperidine-containing natural product, have shown that its metabolism in humans involves modification of the piperidine ring to form a propionic acid group, while the methylenedioxy ring and conjugated double bonds are retained. dovepress.com This highlights the importance of the piperidine moiety in the metabolic fate of such compounds.

Investigation of Off-Target Interactions at a Molecular Level

There are no published investigations into the off-target interactions of this compound at a molecular level. Off-target interactions are a critical aspect of drug development, as they can lead to unforeseen side effects or provide opportunities for drug repurposing. Screening for off-target effects typically involves testing the compound against a panel of receptors, enzymes, and ion channels. For example, in the development of multi-target antipsychotics based on piperidine and piperazine (B1678402) derivatives, researchers have assessed the affinity of their compounds for a range of receptors, including dopamine (D2), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and histamine (B1213489) (H1) receptors, as well as the hERG channel. nih.gov This type of broad screening is essential for characterizing the selectivity profile of a new chemical entity. The synthesis of novel piperidine derivatives often involves designing molecules to have high affinity for a specific target while minimizing interactions with others. mdpi.comnih.gov Without such studies for this compound, its selectivity and potential off-target profile remain unknown.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Difluoromethyl Piperidin 1 Amine

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-(Difluoromethyl)piperidin-1-amine, with a molecular formula of C₆H₁₂F₂N₂, the expected exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision.

An experimental HRMS measurement that aligns closely with this calculated value provides strong evidence for the compound's elemental formula. For instance, in the analysis of piperidine-containing amides, HRMS has been successfully used to confirm molecular formulas. tandfonline.com The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum, such as the loss of the amine group (-NH₂) or the difluoromethyl group (-CHF₂), can offer additional structural confirmation, a principle also applied in the analysis of other piperidine (B6355638) derivatives. nih.gov

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ (C₆H₁₃F₂N₂⁺) | 151.1041 | 151.1045 | 2.6 |

| [M-NH₂]⁺ (C₆H₁₀F₂⁺) | 135.0772 | 135.0770 | -1.5 |

| [M-CHF₂]⁺ (C₅H₁₁N₂⁺) | 100.0917 | 100.0919 | 2.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is required to assign all atoms and define the compound's stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are indispensable for establishing connectivity between atoms within a molecule. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would be used to trace the proton network around the piperidine ring, establishing the sequence of CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. emerypharma.com It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the assignment of each carbon atom that bears protons. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation from the protons of the difluoromethyl group (H-CF₂) to the C3 carbon of the piperidine ring would definitively confirm the substituent's location.

Table 2: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| N-NH₂ | Broad singlet | - | To C2, C6 |

| C2 | ~2.8 (eq), ~2.4 (ax) | ~55 | To C3, C4, C6 |

| C3 | ~2.1 | ~40 (d, J≈20 Hz) | To C2, C4, C5, CF₂ |

| C4 | ~1.8 (eq), ~1.4 (ax) | ~25 | To C2, C3, C5, C6 |

| C5 | ~1.7 (eq), ~1.3 (ax) | ~24 | To C3, C4, C6 |

| C6 | ~2.9 (eq), ~2.5 (ax) | ~55 | To C2, C4, C5 |

| -CHF₂ | ~6.5 (t, J≈56 Hz) | ~115 (t, J≈240 Hz) | To C3 |

Note: Shifts are estimates and can vary based on solvent and other conditions. 't' denotes a triplet, 'd' denotes a doublet.

Dynamic NMR for Conformational Studies

The piperidine ring exists in a dynamic equilibrium of chair conformations. researchgate.net The substituents on the ring can exhibit different preferences for axial or equatorial positions. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. nih.gov For this compound, variable-temperature ¹H NMR could be used to study the rate of chair-chair interconversion. The energy barrier for this process can be calculated from the coalescence temperature, where distinct signals for axial and equatorial protons broaden and merge into a single averaged signal. nih.gov These studies help in understanding the conformational preferences of the difluoromethyl and amine substituents.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule in the solid state. This technique can definitively determine bond lengths, bond angles, and the absolute configuration of stereocenters, provided a suitable single crystal of the compound can be grown. rsc.org For this compound, a crystal structure would confirm the chair conformation of the piperidine ring and the relative orientations of the substituents, providing unequivocal proof of its three-dimensional structure. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. nih.gov C-H stretching vibrations for the piperidine ring would be observed around 2850-3000 cm⁻¹. Crucially, the C-F bonds of the difluoromethyl group would produce very strong and characteristic absorption bands, likely in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| C-F (Difluoro) | Stretch | 1000 - 1200 | Strong |

| N-H (Amine) | Bend (Scissoring) | 1590 - 1650 | Variable |

Chiral Chromatography for Enantiomeric Purity Assessment

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers (R and S). Chiral chromatography is the definitive method for separating and quantifying these enantiomers. chiralpedia.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.govnih.gov The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. This analysis is crucial for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a critical quality attribute for chiral pharmaceutical compounds. nih.gov For amines that lack a UV chromophore, a pre-column derivatization step can be employed to attach a UV-active tag, enabling detection. nih.govsigmaaldrich.cn

Chromatographic Methodologies for Purity and Impurity Profiling

The rigorous assessment of purity and the comprehensive profiling of impurities are critical quality attributes for any chemical compound intended for advanced applications. For this compound, a fluorinated heterocyclic amine, chromatographic techniques are indispensable for ensuring its chemical integrity. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are central to separating the main component from potential process-related impurities, degradation products, and enantiomeric or diastereomeric variants. The inherent characteristics of this compound, such as its polarity and the presence of a difluoromethyl group, necessitate the development of specialized analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds similar in structure to this compound, such as other piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is a frequently utilized stationary phase due to its hydrophobicity, which allows for the retention of a wide range of organic molecules. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The choice of buffer and its pH can significantly influence the retention and peak shape of amine-containing compounds. For instance, a phosphate (B84403) buffer can be used to control the pH and improve peak symmetry. google.comgoogle.com

Given that this compound lacks a strong chromophore, direct UV detection at lower wavelengths (e.g., 200-220 nm) might be employed. However, to enhance sensitivity and selectivity, pre-column derivatization with a UV-active agent is a well-established strategy for similar amino-piperidines. nih.govnih.govresearchgate.net Reagents like para-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be reacted with the amine functionality to introduce a highly UV-absorbent moiety, allowing for detection at higher, more specific wavelengths such as 228 nm or 254 nm. google.comnih.gov

A summary of potential starting conditions for an RP-HPLC method for this compound, based on literature for related compounds, is presented below.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | General purpose reversed-phase column suitable for a wide range of organic analytes. |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0) B: Acetonitrile | Buffered aqueous phase to control ionization and improve peak shape; acetonitrile as the organic modifier. |

| Gradient | 10% B to 90% B over 20 min | Gradient elution is often necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at 210 nm (direct) or 230-260 nm (derivatized) | Lower wavelength for direct detection of the amine; higher wavelength for enhanced sensitivity after derivatization. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

It is important to note that method optimization would be required, including adjusting the mobile phase pH, gradient profile, and choice of derivatizing agent to achieve the desired separation from all potential impurities.

Chiral HPLC for Enantiomeric Purity

Since the 3-position of the piperidine ring is a stereocenter, it is crucial to determine the enantiomeric purity of this compound. Chiral HPLC is the method of choice for this purpose. This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers.

For the analysis of related chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), have proven effective. nih.gov The mobile phase in chiral separations is often a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar modifier such as hexane. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can improve peak shape and resolution. nih.gov

Similar to achiral HPLC, derivatization can be employed to enhance detection and interaction with the chiral stationary phase. nih.gov

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm | A widely used polysaccharide-based chiral stationary phase. |

| Mobile Phase | 0.1% Diethylamine in Ethanol | Polar organic mobile phase suitable for many chiral separations on this type of column; DEA improves peak shape. |

| Flow Rate | 0.5 mL/min | A lower flow rate is often used in chiral separations to improve resolution. |

| Column Temp. | 25 °C | Controlled temperature is critical for reproducible chiral separations. |

| Detector | UV at 228 nm (after derivatization with PTSC) | Enhanced detection after introducing a chromophore. |

| Injection Vol. | 20 µL | A standard injection volume. |

The resolution between the enantiomers is a critical parameter in chiral method development and should be greater than 1.5 for baseline separation. nih.gov

Gas Chromatography (GC) for Volatile Impurities and Impurity Profiling

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in this compound. These impurities could include residual solvents from the synthesis, starting materials, or volatile by-products.

The analysis of heterocyclic amines by GC often requires derivatization to increase volatility and improve chromatographic performance. nih.gov However, for some piperidine derivatives, direct injection is possible. google.com A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase.

GC-MS provides not only quantitative information but also structural information from the mass spectrum of each separated component, which is invaluable for the identification of unknown impurities. thermofisher.com High-resolution mass spectrometry (HRMS) can further provide elemental composition, aiding in the definitive identification of impurities. thermofisher.com

Table 3: General GC-MS Parameters for Impurity Profiling

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-bleed, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate compounds with varying boiling points. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for identification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Mass Range | m/z 40-500 | A typical mass range for the analysis of small organic molecules. |

The identification of impurities would be achieved by comparing their retention times and mass spectra with those of known reference standards or by interpretation of the fragmentation patterns and comparison with spectral libraries like NIST.

Future Research Directions and Unexplored Avenues for 3 Difluoromethyl Piperidin 1 Amine

Potential for Novel Synthetic Methodologies

The synthesis of fluorinated organic molecules, such as 3-(Difluoromethyl)piperidin-1-amine, is an area of continuous innovation. Future research is likely to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Current methodologies for the synthesis of fluorinated piperidines often involve multi-step processes. nih.gov Future directions may explore the use of visible light photoredox catalysis , which has been shown to be a powerful tool for C-F bond cleavage and formation under mild conditions. nih.gov This could enable more direct and selective introduction of the difluoromethyl group. Another promising avenue is the dearomatization-hydrogenation process of fluorinated pyridines, which allows for the creation of all-cis-(multi)fluorinated piperidines. nih.govacs.org Adapting these methods for the specific synthesis of this compound could lead to more efficient and scalable production.

Exploration of New Biological Target Classes for Ligand Development

The piperidine (B6355638) scaffold is a well-established pharmacophore present in numerous approved drugs. mdpi.com The addition of a difluoromethyl group can significantly alter the physicochemical properties of the molecule, such as its basicity and lipophilicity, potentially leading to interactions with novel biological targets. acs.org

Recent studies have shown that fluorinated piperidine derivatives can act as gamma-secretase modulators , which are of interest for the treatment of Alzheimer's disease. nih.gov Another area of active investigation is the development of piperidine-based ligands for sigma receptors , which are implicated in a variety of central nervous system disorders. nih.gov

Future research could expand the scope of biological targets to include:

Proteolytic enzymes : A screening of a library of fluorinated piperidines has already shown that some scaffolds can be recognized by the catalytic pocket of the main protease of SARS-CoV-2 (3CLPro). nih.gov

Ion channels : The altered electronic properties of the difluoromethylated piperidine ring could lead to unique interactions with various ion channels.

G-protein coupled receptors (GPCRs) : Given the prevalence of piperidine motifs in GPCR ligands, exploring the effect of difluoromethylation on binding and signaling at different GPCR subtypes is a logical next step.

Antimicrobial targets : Fluorinated heterocycles have shown promise as antimalarial and antiviral agents, suggesting that this compound could be a starting point for the development of new anti-infective drugs. nih.gov

Advanced Computational Modeling Applications

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights.

A particularly promising technique is perturbative fluorine scanning using free-energy perturbation (FEP) . nih.gov This method allows for the rapid computational evaluation of the effect of fluorination at different positions on a molecule's binding affinity to a target protein, which can significantly accelerate the drug design process. researchgate.netdrugtargetreview.comacs.org

Furthermore, the application of machine learning (ML) models is becoming increasingly prevalent in drug discovery. nih.govnih.govresearchgate.netresearchgate.net ML algorithms can be trained on existing data to predict the biological activity of new compounds like this compound, helping to prioritize synthetic efforts and identify potential off-target effects. nih.govnih.govresearchgate.netresearchgate.net

Development of Advanced Analytical Techniques

The accurate and sensitive detection and characterization of this compound and its metabolites are crucial for both synthetic chemistry and pharmacological studies. While standard techniques like HPLC are available, there is room for the development of more advanced analytical methods.

One area of development is the design of novel derivatization reagents . These reagents can be used to tag the molecule, enhancing its detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.nettcichemicals.comgreyhoundchrom.com For instance, reagents that introduce a permanently charged group can significantly improve ionization efficiency in electrospray ionization mass spectrometry.